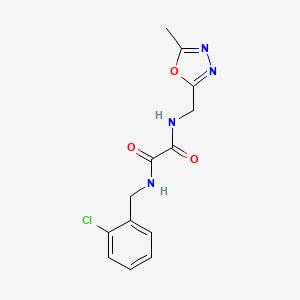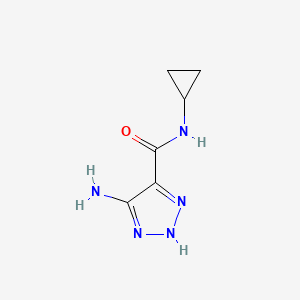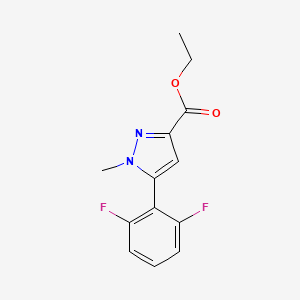![molecular formula C24H25BrN4O5 B2642697 3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 892286-93-0](/img/structure/B2642697.png)
3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione is a useful research compound. Its molecular formula is C24H25BrN4O5 and its molecular weight is 529.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Luminescent Properties and Photo-induced Electron Transfer
Research on naphthalimide model compounds with piperazine substituents has demonstrated their potential in probing the luminescent properties and mechanisms of photo-induced electron transfer (PET). For instance, studies have shown that certain piperazine substituted naphthalimides exhibit fluorescence quantum yields that are characteristic of pH probes, indicating their utility in monitoring environmental changes and facilitating PET processes (Gan, Chen, Chang, & Tian, 2003).
Antimicrobial and Antitumor Activities
Compounds bearing the piperazine structure have been synthesized and evaluated for their antimicrobial and antitumor activities. Some derivatives have shown significant potency against various cancer cell lines, highlighting their potential as leads in the development of new therapeutic agents. For example, the synthesis and biological evaluation of novel N, N'-bis-(1,2,4-triazin-4-yl)dicarboxylic acid amides and fused rings with 1,2,4-triazine have been explored for their potential applications in this area (El‐Badawi, El-Barbary, Lokshaa, & El-Daly, 2002).
Analgesic and Anti-inflammatory Activities
The development of novel Mannich bases of 5-nitro-2-benzoxazolinones, including those with piperazine substitutions, has been researched for their in vivo anti-inflammatory and analgesic activities. These studies indicate promising results for compounds with specific electron-withdrawing substituents, suggesting a path forward for further pharmacological evaluation (Köksal, Gökhan, Kuepeli, Yeşilada, & Erdoğan, 2007).
Development of Diagnostic and Therapeutic Agents
The design and synthesis of 4-piperazinylquinoline derivatives based on the isatin scaffold have been pursued for their cytotoxic effects on breast cancer cell lines, showcasing the potential of these compounds as anti-breast cancer agents. This research underscores the importance of molecular hybridization in drug development, providing a basis for the discovery of new therapeutic molecules with enhanced efficacy and specificity (Solomon, Hu, & Lee, 2010).
Propiedades
IUPAC Name |
3-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-6-bromo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31BrN4O5/c25-17-4-5-19-18(13-17)23(31)29(24(32)26-19)7-1-2-22(30)28-10-8-27(9-11-28)14-16-3-6-20-21(12-16)34-15-33-20/h3,6,12,17-19H,1-2,4-5,7-11,13-15H2,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOIUDUOJUWXOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1Br)C(=O)N(C(=O)N2)CCCC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31BrN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetamidophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2642614.png)

![N-Ethyl-N-[2-[furan-2-ylmethyl(methyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2642616.png)
![2-(4-chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2642618.png)
![4-[(5-Methyl-6-oxo-1,6-dihydropyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2642619.png)




![2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(1-piperidinyl)ethanone](/img/structure/B2642631.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2642632.png)
![2,2-Dimethyl-5-[(phenethylamino)methylene]-1,3-dioxane-4,6-dione](/img/structure/B2642633.png)
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2642634.png)
![2-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2642635.png)